molecular formula C9H12N2O3S B13551339 N-ethyl-3-sulfamoylbenzamide

N-ethyl-3-sulfamoylbenzamide

Cat. No.: B13551339
M. Wt: 228.27 g/mol
InChI Key: NCFCRVHZKBSWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-sulfamoylbenzamide is a chemical compound for research use only, provided for use in laboratory and scientific investigations. It features a benzamide core structure substituted with an ethyl group and a sulfamoyl moiety at the 3-position. This structure is part of a broader class of sulfamoylbenzamide derivatives that have demonstrated significant research value in several biological areas. Compounds based on the 3-sulfamoylbenzamide scaffold have been identified as potent inhibitors of the Renal Outer Medullary Potassium (ROMK) channel . ROMK plays a critical role in kidney salt handling, and its inhibitors are investigated as novel diuretic agents for managing hypertension and heart failure, with a potential for a lower risk of hypokalemia compared to conventional diuretics . Furthermore, structurally similar 3-(benzylsulfonamido)benzamides have been extensively studied for their neuroprotective properties, specifically as inhibitors of the sirtuin-2 (SIRT2) deacetylase enzyme . Inhibition of SIRT2 has been shown to decrease polyglutamine aggregation, a hallmark of Huntington's disease pathology, and to increase neuronal survival in models of Parkinson's disease . The related compound AK-1 (a sulfobenzoic acid derivative) is a well-known reference SIRT2 inhibitor used in such studies . The scaffold has also been complexed with enzymes like carbonic anhydrase for biophysical binding studies . Researchers can leverage this compound as a key intermediate or core structure for developing novel probes in neuroscience, ion channel research, and enzymology. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-ethyl-3-sulfamoylbenzamide

InChI

InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

NCFCRVHZKBSWRR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Ethyl 3 Sulfamoylbenzamide

Established Synthetic Pathways for N-ethyl-3-sulfamoylbenzamide and Related Derivatives

Traditional synthetic routes to this compound and its derivatives primarily rely on sequential reactions involving sulfonylation and amidation, or the use of reactive intermediates like sulfonyl chlorides and acyl chlorides.

Sequential Sulfonylation and Amidation Approaches

A common and well-established method for synthesizing this compound and its analogs involves a multi-step sequence that begins with the chlorosulfonation of a benzoic acid derivative. nih.govsemanticscholar.org This is typically followed by amination of the resulting sulfonyl chloride and subsequent amidation of the carboxylic acid.

The general synthetic sequence can be outlined as follows:

Chlorosulfonation: A substituted benzoic acid is treated with chlorosulfonic acid, often at elevated temperatures, to introduce a chlorosulfonyl group onto the aromatic ring. nih.govsemanticscholar.org

Sulfonamide Formation: The resulting 3-(chlorosulfonyl)benzoic acid derivative is then reacted with an amine, such as ethylamine (B1201723), in the presence of a base to form the corresponding sulfonamide. google.com This step can be carried out in various solvents, including water or organic solvents. google.comrsc.org

Amide Coupling: The final step involves the coupling of the 3-sulfamoylbenzoic acid derivative with an amine to form the desired benzamide (B126). This is often achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov

This sequential approach allows for the systematic introduction of different substituents at both the sulfonamide and benzamide positions, providing a versatile route to a library of derivatives. nih.gov For instance, various primary and secondary amines can be used in the sulfonamide formation step to generate a range of N-substituted analogs. nih.gov Similarly, a diverse set of amines can be employed in the final amide coupling step. nih.gov

Chlorosulfonation and Acyl Chloride Formation

An alternative established pathway involves the initial chlorosulfonation of a benzoic acid, followed by the conversion of the carboxylic acid to a more reactive acyl chloride. This acyl chloride can then be reacted with an amine to form the benzamide, and the sulfonyl chloride can be subsequently or simultaneously converted to the sulfonamide.

A key intermediate in this process is a chlorosulfonylbenzoyl chloride. A patented method describes the synthesis of these intermediates through the following steps:

Sulfonation: A substituted benzoic acid, such as 4-bromobenzoic acid, is reacted with chlorosulfonic acid at high temperatures (e.g., 145°C) to yield the corresponding 3-(chlorosulfonyl)benzoic acid.

Acyl Chloride Formation: The resulting carboxylic acid is then treated with a chlorinating agent like thionyl chloride to convert it into the more reactive acyl chloride. google.com

This bifunctional intermediate, containing both a sulfonyl chloride and an acyl chloride, can then be selectively reacted. The higher reactivity of the acyl chloride allows for its preferential reaction with a primary amine to form the benzamide. The less reactive sulfonyl chloride can then be reacted with an amine to form the sulfonamide. This approach offers a degree of chemoselectivity, particularly in continuous-flow systems.

Novel Synthetic Strategies and Process Optimization

In recent years, there has been a growing interest in developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its analogs. This has led to the exploration of novel technologies such as continuous-flow synthesis and microwave-assisted reactions.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of sulfonamides and their derivatives, offering advantages such as improved safety, scalability, and reaction control. acs.orgrsc.orgnih.gov This technology has been successfully applied to the synthesis of m-sulfamoylbenzamide analogues. researchgate.net

Key features of continuous-flow synthesis in this context include:

Enhanced Selectivity: Flow processes can exhibit increased chemoselectivity, even at higher temperatures and without the need for catalysts, when compared to traditional batch methods. researchgate.net

Safety and Scalability: The use of meso-reactors in a flow setup allows for the safe and easily scalable preparation of sulfonamides. acs.orgnih.gov This is particularly important for highly exothermic reactions, such as those involving sulfonyl chlorides, as the high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaway. rsc.org

Process Automation: Fully automated two-step flow-through processes have been developed for the production of secondary sulfonamides, incorporating steps like N-alkylation and deprotection. acs.org

A study demonstrated the chemoselective synthesis of a library of 15 m-sulfamoylbenzamide analogues with yields ranging from 65% to 99% using a continuous-flow process starting from m-(chlorosulfonyl)benzoyl chloride. researchgate.net This automated approach avoids the need for protecting groups by exploiting the differential reactivity of the functional groups.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, and its application to the synthesis of sulfonamides has been well-documented. organic-chemistry.orgorganic-chemistry.orgnih.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and simpler purification procedures. organic-chemistry.org

A notable microwave-assisted method for sulfonamide synthesis involves the direct reaction of sulfonic acids or their sodium salts with amines. organic-chemistry.orgacs.org This approach avoids the isolation of potentially hazardous sulfonyl chloride intermediates. organic-chemistry.org The process typically involves two microwave-irradiated steps:

Activation of the sulfonic acid with an activating agent like 2,4,6-trichloro- acs.orgorganic-chemistry.orgorganic-chemistry.org-triazine (TCT). organic-chemistry.org

Reaction of the in-situ generated active intermediate with an amine. organic-chemistry.org

This methodology has demonstrated a broad substrate scope, tolerating a wide variety of sulfonic acids and amines. organic-chemistry.orgacs.org The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher purity products. researchgate.net For example, a reaction that might take several hours under conventional heating can be completed in as little as 10 minutes using microwave assistance. acs.org

Derivatization Strategies for this compound Analogs

The core structure of this compound can be readily modified at several positions to generate a diverse library of analogs for structure-activity relationship (SAR) studies. nih.gov Derivatization strategies often focus on altering the substituents on the benzamide nitrogen, the sulfonamide nitrogen, and the aromatic ring.

A common approach to derivatization involves starting with a key intermediate, such as a 3-sulfamoylbenzoic acid derivative, and then introducing various functionalities. For example, a library of structurally diverse sulfamoyl analogs was prepared by reacting a key intermediate with a range of primary and secondary aliphatic amines, amino acids, and sulfonamides. nih.gov

Another strategy involves the "click-tail" approach, which utilizes click chemistry to append various moieties to the core structure. researchgate.nettandfonline.com For instance, a series of 3-functionalized benzenesulfonamides incorporating a phenyl-1,2,3-triazole with an amide linker has been synthesized using this method. researchgate.nettandfonline.com

The table below summarizes some of the derivatization strategies and the resulting analogs:

Derivatization SiteReagents and ConditionsResulting Analogs
Benzamide NitrogenVarious primary and secondary amines, amino acids, with coupling agents (e.g., HATU, DIPEA)N-substituted benzamides with diverse alkyl, cycloalkyl, aryl, and amino acid residues nih.gov
Sulfonamide NitrogenVarious primary and secondary amines, sulfonamidesN'-substituted sulfamoylbenzamides nih.gov
Aromatic RingIntroduction of substituents on the starting benzoic acidAnalogs with modified substitution patterns on the phenyl ring nih.govtandfonline.com
"Click-tail" ApproachPropargyl amine followed by reaction with phenyl azides (CuSO₄, sodium ascorbate)1,2,3-triazole-containing sulfamoylbenzamide hybrids researchgate.nettandfonline.com

These derivatization strategies are instrumental in exploring the chemical space around the this compound scaffold and identifying compounds with optimized properties.

Modification of the N-ethyl Moiety

The N-ethyl group of this compound offers a site for structural modification, which can influence the compound's pharmacokinetic and pharmacodynamic properties. While direct modifications on the final compound are less commonly reported, general synthetic strategies for altering N-alkyl substituents on benzamides can be applied.

Photocatalytic methods have emerged as a powerful tool for the late-stage modification of N-alkyl fragments in benzamides. rsc.org These methods can facilitate intramolecular cyclizations, annulations, and intermolecular C–H arylations and alkylations. rsc.org For instance, a hypothetical modification could involve the photocatalytic C-H activation of the ethyl group to introduce further functionalization.

Another approach involves the N-dealkylation of the amide followed by re-alkylation with different alkyl groups. This process would first require the removal of the ethyl group, which can be challenging, and then the introduction of a new alkyl or functionalized alkyl chain to the amide nitrogen.

Table 1: Potential Modifications of the N-ethyl Moiety

Modification TypePotential Reagents and ConditionsResulting Structure
N-DealkylationStrong acid or base hydrolysis (harsh conditions)3-Sulfamoylbenzamide
Re-alkylationAlkyl halide, base (e.g., K₂CO₃), DMFN-Alkyl-3-sulfamoylbenzamide (where alkyl is not ethyl)
Photocatalytic C-H FunctionalizationPhotocatalyst, light, suitable coupling partnerFunctionalized this compound

Structural Diversification of the Benzamide Core

The benzamide core, specifically the aromatic ring, presents numerous opportunities for structural diversification. The introduction of various substituents can significantly alter the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity.

A common strategy involves starting with a substituted benzoic acid derivative. For example, using a 4-chloro or 4-methoxy-3-sulfamoylbenzoic acid as the starting material would yield the corresponding substituted this compound. nih.gov The synthesis of such precursors often begins with the chlorosulfonation of a substituted benzoic acid. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a halogenated this compound intermediate could introduce a wide array of aryl, heteroaryl, or alkyl groups onto the benzamide core. researchgate.net

Table 2: Examples of Benzamide Core Diversification

Position of SubstitutionType of SubstituentSynthetic Strategy
4-positionHalogen (e.g., Cl, F)Start with corresponding 4-halo-3-(chlorosulfonyl)benzoic acid. google.com
4-positionMethoxyStart with 4-methoxy-3-(chlorosulfonyl)benzoic acid. nih.gov
5-positionMethyl, Furan, ThiopheneUtilize substituted starting materials or late-stage functionalization. acs.org
VariousAryl, HeteroarylPalladium-catalyzed cross-coupling on a halo-substituted intermediate. researchgate.net

Substitutions and Modifications on the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key functional group that can be readily modified. The primary sulfonamide offers a handle for N-substitution, leading to a library of secondary and tertiary sulfonamides. This is typically achieved by reacting the corresponding sulfonyl chloride intermediate with a diverse range of primary or secondary amines. nih.govnih.gov

The synthesis of this compound would likely proceed through a 3-(chlorosulfonyl)benzoyl chloride intermediate. This intermediate possesses two reactive sites: the acyl chloride and the sulfonyl chloride. A chemoselective approach is necessary to ensure the desired reactions occur in the correct sequence. Typically, the more reactive acyl chloride is first reacted with ethylamine to form the benzamide. Subsequently, the sulfonyl chloride is reacted with ammonia (B1221849) to yield the primary sulfonamide. beilstein-journals.org

To achieve substitutions on the sulfamoyl group, instead of ammonia, various primary and secondary amines (e.g., cyclopropylamine, morpholine, N-methylcyclopentylamine) can be used in the second step to generate a diverse set of N-substituted sulfamoylbenzamides. nih.govnih.gov

Table 3: Diversification of the Sulfamoyl Group

Amine for Sulfonamide FormationResulting Sulfamoyl GroupReference
Ammonia-SO₂NH₂General Method
Cyclopropylamine-SO₂NH-cyclopropyl nih.gov
Morpholine-SO₂N(CH₂CH₂)₂O nih.gov
N-methylcyclopentylamine-SO₂N(CH₃)(cyclopentyl) nih.gov
Various primary and secondary amines-SO₂NHR or -SO₂NRR' nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for sustainable chemical manufacturing. Key areas of focus include the use of safer solvents, catalyst-free systems, and energy-efficient reaction conditions.

One notable advancement is the use of flow chemistry for the synthesis of m-sulfamoylbenzamide analogues. beilstein-journals.org Flow chemistry offers improved safety, better heat and mass transfer, and the potential for automation and higher yields compared to traditional batch processes. beilstein-journals.org Importantly, catalyst-free systems have been developed in flow, which avoids the use of potentially toxic catalysts like 4-dimethylaminopyridine (B28879) (DMAP).

The use of water as a solvent for the synthesis of sulfonamides from sulfonyl chlorides represents another green approach. nih.govrsc.org This avoids the use of volatile organic compounds (VOCs), which are often environmentally harmful. Additionally, laccase-catalyzed derivatization of sulfonamides in aqueous buffer systems presents an enzymatic and environmentally benign method for modification. mdpi.comresearchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, often from hours to minutes, thereby saving energy. researchgate.net This has been successfully applied to the derivatization of related compounds.

Table 4: Green Chemistry Approaches in Sulfamoylbenzamide Synthesis

Green Chemistry PrincipleApplicationAdvantages
Use of Safer SolventsWater as a solvent for sulfonamide synthesis. nih.govrsc.orgReduces use of volatile organic compounds (VOCs).
Atom EconomyClick chemistry for derivative synthesis. nih.govHigh yielding, stereospecific reactions with minimal byproducts.
CatalysisLaccase-catalyzed derivatization. mdpi.comresearchgate.netEnzymatic, mild conditions, aqueous media.
Process IntensificationFlow chemistry synthesis. beilstein-journals.orgImproved safety, efficiency, and scalability; can be catalyst-free.
Energy EfficiencyMicrowave-assisted derivatization. researchgate.netDrastically reduced reaction times.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Ethyl 3 Sulfamoylbenzamide Derivatives

Elucidation of Key Pharmacophoric Elements within the Sulfamoylbenzamide Scaffold

The sulfamoylbenzamide (SBA) core is a critical pharmacophore identified in various biologically active compounds, notably as inhibitors of Hepatitis B Virus (HBV) replication. asm.org The essential scaffold consists of a central phenyl ring with a sulfamoyl group (-SO₂NH₂) and a benzamide (B126) group (-CONH-). asm.org Studies have confirmed that the sulfamoylbenzamide moiety itself is a key pharmacophoric element, with functional sites at the sulfonamide, the amide, and the central phenyl ring that can be modified. asm.org

To facilitate structure-activity relationship (SAR) studies, the sulfamoylbenzamide scaffold has been systematically divided into distinct parts. For instance, one common approach dissects the molecule into five or six regions for independent modification: the substituent on the thiazole (B1198619) ring (Site A), the thiazole ring itself (Site B), the central amide bond (Site C), the benzene (B151609) ring (Site D), the sulfonamide group (Site E), and the amine substituent of the sulfonamide (Site F). nih.govnih.gov Research indicates the sulfonamide moiety (-SO₂NH₂) is a crucial pharmacophore for the biological activity of these derivatives, containing both a hydrogen bond donor and an acceptor that can interact with biological targets. sci-hub.seresearchgate.net Acylation of this sulfonamide group has been shown to be detrimental to the anti-proliferative activity of certain derivatives, further highlighting its importance. sci-hub.se

Impact of Structural Modifications on Preclinical Biological Activity and Selectivity

Structural modifications to the N-ethyl-3-sulfamoylbenzamide scaffold have a profound impact on biological activity and selectivity. Systematic alterations at different sites of the molecule have yielded derivatives with a wide range of potencies, particularly as antiviral agents. asm.orgnih.gov

For example, in the context of anti-HBV activity, modifications at the amine of the sulfonamide group (analogous to Site F) have been explored extensively. Introduction of various alkyl, cycloalkyl, and alkylaryl groups has led to a library of structurally diverse analogs. nih.gov Research has shown that while some modifications are well-tolerated, others can lead to a complete loss of activity.

Key SAR findings include:

Sulfonamide Group (Part E/F): Inversion of the sulfonamide group on the benzamide ring has been shown to preserve the potency in some analogs. nih.gov For instance, a cyclopentyl-substituted analog with an inverted sulfonamide group was found to be the most active in its series. nih.gov In other studies targeting the STAT3 signaling pathway, replacing a chlorine atom with a hydrophilic -SO₂NH₂ group improved water solubility but decreased antitumor activity initially. researchgate.net

Amide Linker (Part C): Inversion of the amide group has been reported to cause a complete loss of biological activity. nih.gov

Aryl Amide Group (Part D): Replacement of the difluoroarylamide group with α-substituted benzyl (B1604629) counterparts also resulted in inactive compounds. nih.gov

Solvent-Exposed Region: Modifications in the solvent-exposed region of the molecule have been a key strategy. Introducing a phenylboronic acid or phenylboronate (B1261982) ester group to this area has been explored. mdpi.com The introduction of a methylene (B1212753) group as a linker led to a compound with an EC₅₀ value of 0.83 μM against HBV. mdpi.com Another study introduced a cyclobutanol (B46151) group to the sulfonamide side chains, yielding compounds with significant antiviral activity (EC₅₀ values of 0.11 to 0.27 µM). mdpi.com

The following table summarizes the impact of specific structural modifications on the anti-HBV activity of sulfamoylbenzamide derivatives.

Compound ModificationTarget/AssayActivity MetricResultSource
Inversion of sulfonamide group (cyclopentyl analog)Anti-HBVEC₅₀2.1 ± 1.3 μM nih.gov
Inversion of amide groupAnti-HBVActivityComplete loss nih.gov
Replacement of 3,4-difluoroarylamideAnti-HBVActivityComplete loss nih.gov
Introduction of cyclobutanol on sulfonamide side chainAnti-HBV (HepG2.2.15 cells)EC₅₀0.11 to 0.27 µM mdpi.com
Modification with phenylboronic acid via methylene linkerAnti-HBVEC₅₀0.83 μM mdpi.com
Replacement of 4-hydroxypiperidine (B117109) moietyAnti-HBV (HepAD38 cells)IC₅₀0.21 µM mdpi.com

These findings demonstrate that while the sulfamoylbenzamide scaffold is essential, preclinical biological activity is highly sensitive to substitutions at its various positions.

Conformational Analysis and Correlation with Receptor Interaction

Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is crucial for understanding how this compound derivatives interact with their biological targets. lumenlearning.com The three-dimensional shape of these molecules, determined by factors like intramolecular hydrogen bonding and electronic effects, dictates their ability to bind to receptors or enzyme active sites. lumenlearning.com

Molecular modeling and docking studies are employed to predict the preferred conformations and binding modes of these compounds. nih.govnih.gov For instance, in silico docking of indapamide, a related sulfamoylbenzamide, into the active site of the CYP3A4 enzyme has been used to understand its metabolism. nih.gov Such studies can predict which parts of the molecule are closest to key residues in the receptor, providing a rationale for observed activity or metabolism. nih.gov

For many biologically active molecules, the conformation responsible for receptor binding may differ from the lowest energy conformation found in a crystal structure. nih.gov Computational studies help to identify these biologically relevant conformations. nih.gov The analysis of the conformational space of related aminoalcohols has highlighted that intramolecular hydrogen bonds, such as between a hydroxyl group and a nitrogen atom (OH···N), are critical in stabilizing the bioactive conformation. frontiersin.org This type of interaction within the this compound scaffold can significantly influence its orientation and affinity for a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com This methodology allows for the prediction of activity for new, unsynthesized molecules, thereby streamlining the drug design process. mdpi.com

Both 2D- and 3D-QSAR studies have been applied to benzamide and sulfamoylbenzamide derivatives to understand their SAR. nih.govnih.govnih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govimist.ma These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a series of aligned molecules and correlate these fields with their biological activities. imist.ma

For example, a combined CoMFA and CoMSIA study on benzamide-type inhibitors of the FtsZ protein, a bacterial target, was conducted to guide the rational design of new antibacterial agents. nih.gov Similarly, 3D-QSAR analyses have been performed on anilinobenzamide derivatives that act as sirtuin 2 inhibitors. nih.gov The resulting models generate contour maps that visualize regions where specific properties (e.g., bulkiness, positive charge) would either increase or decrease biological activity, providing a clear roadmap for structural modification. nih.govimist.ma These techniques allow researchers to explore how changes in properties like lipophilicity, molar refractivity, and hydrogen-bonding potential can lead to more potent molecules. nih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. biointerfaceresearch.com Key statistical parameters are used to determine a model's robustness.

Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q² or Q²). biointerfaceresearch.comwisdomlib.org A high q² value (e.g., > 0.6) indicates good internal predictivity. imist.ma External validation involves using the model to predict the activity of a "test set" of compounds that were not used in building the model. biointerfaceresearch.com The predictive power is often measured by the predictive R² (r²pred). nih.gov

Robust and predictive QSAR models are characterized by high values for these statistical metrics. For example, studies on sirtuin 2 inhibitors reported q² and r²pred values higher than 0.85 and 0.75, respectively, indicating a highly predictive model. nih.gov A 3D-QSAR study on FtsZ inhibitors yielded even stronger statistical parameters, with r²pred values of 0.974 for CoMFA and 0.980 for CoMSIA, demonstrating excellent predictive capability. nih.gov These validated models can then be confidently used to estimate the activity of novel compounds based solely on their molecular structure. wisdomlib.org

Mechanistic Investigations of N Ethyl 3 Sulfamoylbenzamide in Preclinical Systems

Biotransformation and Metabolic Fate in Preclinical Models

The investigation of a compound's biotransformation and metabolic fate is a critical component of preclinical development, providing insights into its potential efficacy and safety. nih.gov These studies aim to identify the metabolic pathways a compound undergoes and the resulting metabolites. nih.gov

Identification of Metabolites in In Vitro Systems

In vitro metabolic studies are fundamental for the early assessment of a compound's metabolic stability and to identify its primary metabolites. nih.gov These systems offer a controlled environment to study metabolic pathways, primarily those mediated by hepatic enzymes. nih.gov

Commonly used in vitro systems include:

Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP) enzymes and are particularly useful for studying Phase I oxidative metabolism. nih.gov

S9 Fractions: This subcellular fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II conjugation reactions. nih.gov

Hepatocytes: The use of primary hepatocytes provides a more complete picture of hepatic metabolism, as they contain a full complement of uptake and efflux transporters and metabolic enzymes. nih.gov

The identification of metabolites in these systems typically involves incubating the parent compound and analyzing the resulting mixture using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the separation and structural elucidation of the metabolites.

Table 1: Hypothetical Metabolites of N-ethyl-3-sulfamoylbenzamide in Human Liver Microsomes (Note: This table is illustrative and not based on actual experimental data for this compound)

Metabolite IDProposed Metabolic ReactionProposed Structure
M1N-dealkylation3-Sulfamoylbenzamide
M2Aromatic hydroxylationN-ethyl-4-hydroxy-3-sulfamoylbenzamide
M3Hydrolysis3-Sulfamoylbenzoic acid

Elucidation of Metabolic Pathways in Animal Models

Following in vitro studies, the metabolic fate of a compound is investigated in animal models to understand its disposition in vivo. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.

Typically, a radiolabeled version of the compound is administered to preclinical species such as rats and monkeys. nih.gov Samples of plasma, urine, and feces are collected over time to determine the routes and rates of excretion. The metabolic profile in these matrices is then characterized to identify the major circulating and excreted metabolites. This helps to determine if any disproportionate or unique human metabolites are formed, which is a key consideration for safety assessment. nih.gov

Mechanistic Toxicology in Preclinical Systems

Mechanistic toxicology studies aim to understand the molecular pathways through which a compound may exert toxic effects. nih.gov This involves moving beyond the observation of adverse effects to elucidating the underlying biological mechanisms. nih.gov

A systematic approach to understanding mechanistic toxicology involves:

Identifying Molecular Targets: Integrated analysis of in vitro assay data and computational modeling can help identify potential protein targets that may mediate toxicity. nih.gov

Pathway Enrichment Analysis: Once potential targets are identified, pathway analysis tools can be used to determine if these targets are enriched in specific biological or toxicity pathways. nih.gov This can provide insights into the potential for organ-specific toxicities such as hepatotoxicity, cardiotoxicity, or nephrotoxicity. nih.gov

For example, if a compound is found to interact with proteins involved in mitochondrial function, this could suggest a potential for toxicities related to cellular energy metabolism. Similarly, interactions with nuclear receptors could indicate a potential for endocrine disruption or drug-drug interactions.

Computational Chemistry and Molecular Modeling of N Ethyl 3 Sulfamoylbenzamide

Quantum Chemical Calculations (e.g., electronic structure, frontier molecular orbitals, DFT studies)

Quantum chemical calculations are employed to understand the intrinsic electronic properties of N-ethyl-3-sulfamoylbenzamide. Density Functional Theory (DFT) is a prominent method used for these investigations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. materialsciencejournal.orgjournaljpri.com Such studies are crucial for elucidating the molecule's geometry, stability, and reactivity.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is vital for understanding intermolecular interactions. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Properties for Sulfonamide-type Molecules. (Note: These are illustrative values based on related compounds, not specific experimental values for this compound).
ParameterTypical Calculated ValueSignificance
HOMO Energy~ -6.0 to -7.0 eVIndicates electron-donating capability.
LUMO Energy~ -1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Energy Gap (ΔE)~ 4.0 to 5.0 eVRelates to chemical reactivity and kinetic stability. researchgate.net
Dipole Moment~ 3.0 to 6.0 DebyeMeasures the molecule's overall polarity.

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in hypothesizing the mechanism of action for compounds like this compound. The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net

For sulfonamide derivatives, common biological targets for docking studies include enzymes like carbonic anhydrase and dihydrofolate reductase (DHFR). researchgate.netresearchgate.net Docking simulations can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The sulfamoyl group (-SO2NH-) is a potent hydrogen bond donor and acceptor, often forming critical interactions with amino acid residues in the target's active site.

Hydrophobic Interactions: The ethyl and benzamide (B126) portions of the molecule can engage in hydrophobic interactions with nonpolar residues.

Aromatic Interactions: The benzene (B151609) ring can participate in π-π stacking or π-cation interactions.

The results from docking studies, including binding energy and the specific amino acids involved in the interaction, provide a structural basis for the compound's biological activity and guide the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for N-substituted Sulfonamide Analogs Against Various Protein Targets.
Compound TypeProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Example)
N-ethyl-N-methylbenzenesulfonamide derivativeDihydrofolate Reductase (DHFR)-7.0 to -9.0Asp27, Ser59, Leu22
Benzene sulfonamide derivativeCarbonic Anhydrase I-8.5 to -9.5His94, His96, Thr199
N-substituted SulfamoylbenzamideSTAT3-7.5 to -8.5Tyr705, Ser636

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability and conformational flexibility of the system. semanticscholar.org

By running simulations for tens to hundreds of nanoseconds, researchers can assess the stability of the binding pose predicted by docking. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates if the system reaches a stable equilibrium. Furthermore, MD can reveal subtle changes in the protein's conformation upon ligand binding and provide a more accurate estimation of binding free energy by accounting for solvent effects and entropy.

In Silico Screening and Virtual Library Design for this compound Analogs

This compound can serve as a scaffold or starting point for the design of a virtual library of analogs. This process involves systematically modifying different parts of the molecule in silico—for example, by changing the ethyl group to other alkyl or functional groups, or by adding substituents to the benzene ring.

This virtual library can then be subjected to high-throughput virtual screening, a process where each compound in the library is computationally docked into a target protein. The compounds are then ranked based on their predicted binding affinities and other properties. This approach allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing a smaller, more manageable number of promising candidates for chemical synthesis and subsequent in vitro testing.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

In the absence of a known 3D structure for a biological target, ligand-based drug design strategies become essential. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov

Based on the structure of this compound and other known active molecules, a pharmacophore model can be generated. This model would typically include features such as:

A hydrogen bond donor (from the -NH- group).

A hydrogen bond acceptor (from the S=O or C=O groups).

An aromatic ring feature.

A hydrophobic feature (from the ethyl group).

Once developed, this pharmacophore model acts as a 3D query to screen large compound databases to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. youtube.com This strategy is highly effective for scaffold hopping and discovering new lead compounds.

Advanced Analytical and Spectroscopic Characterization Methodologies for N Ethyl 3 Sulfamoylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Studies (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of N-ethyl-3-sulfamoylbenzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the protons on the amide and sulfonamide nitrogen atoms. The aromatic region would likely display a complex pattern of multiplets due to the meta-substitution on the benzene (B151609) ring. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) group coupled to the methyl (-CH₃) group, which would appear as a triplet. The amide (NH) and sulfonamide (NH₂) protons often appear as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon skeleton. The spectrum for this compound would be expected to show signals for the six distinct aromatic carbons, the carbonyl carbon of the amide group, and the two carbons of the ethyl group. The chemical shift of the carbonyl carbon typically appears significantly downfield (165-175 ppm). mdpi.com

While ¹⁹F and ¹⁵N NMR are not applicable unless isotopically enriched samples are used (as fluorine is not present and the natural abundance of ¹⁵N is low), they represent powerful tools for more specialized studies, such as mechanistic or binding studies where specific labeling is incorporated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Solvent: DMSO-d₆.

Atom Type Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.1Triplet (t)~15
Ethyl -CH₂~3.3Quartet (q)~35
Amide -NH~8.5Broad Triplet (br t)N/A
Sulfonamide -NH₂~7.3Broad Singlet (br s)N/A
Aromatic C-H7.6 - 8.4Multiplets (m)122 - 145
Aromatic C-SO₂N/AN/A~145
Aromatic C-CON/AN/A~135
Amide C=ON/AN/A~166

Mass Spectrometry Techniques in Molecular Weight Confirmation, Metabolite Identification, and Purity Assessment (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for identifying metabolites and assessing purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. For this compound (C₉H₁₂N₂O₃S), the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. sigmaaldrich.comsigmaaldrich.com LC-MS/MS is particularly useful for identifying and quantifying the compound in complex matrices, such as biological fluids, which is essential for metabolite identification studies. The parent ion corresponding to this compound can be selected and fragmented to produce a characteristic pattern of daughter ions, which serves as a highly specific fingerprint for detection and quantification. Fragmentation of N-alkylsulfabenzamides often proceeds through specific rearrangement processes, which can be elucidated through MS/MS experiments. chemsrc.com

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular FormulaC₉H₁₂N₂O₃S-
Molecular Weight228.27 g/mol -
Predicted Exact Mass [M+H]⁺229.0641 DaHRMS
Potential Major Fragmentsm/z 211 ([M-NH₂]⁺), 164 ([M-SO₂NH₂]⁺), 146 ([M-SO₂NH₂-H₂O]⁺), 120 (benzoyl fragment)MS/MS

X-ray Crystallography for this compound and Protein-Complex Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis would yield detailed information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the amide and sulfonamide groups. These hydrogen bonds are expected to play a significant role in the crystal packing. In the context of drug design, obtaining a crystal structure of this compound bound to a protein target would be invaluable for understanding its mechanism of action and for guiding further optimization of its structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary sulfonamide and secondary amide groups would appear as distinct bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretch of the amide group is a strong, sharp band typically found around 1640-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group in the sulfonamide are also strong and characteristic, appearing around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. chemicalbook.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, it can provide additional information, particularly for symmetric vibrations and bonds within the aromatic ring, which may be weak in the IR spectrum. It is a valuable tool in pharmaceutical analysis for tasks like drug discovery and quality control. chemicalbook.comresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Sulfonamide (-SO₂NH₂)N-H Stretch3350 - 3250Medium
Amide (-CONH-)N-H Stretch3300 - 3100Medium
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
Ethyl GroupC-H Stretch2980 - 2850Medium
Amide (-CONH-)C=O Stretch (Amide I)1680 - 1640Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Sulfonamide (-SO₂NH₂)S=O Asymmetric Stretch1370 - 1330Strong
Sulfonamide (-SO₂NH₂)S=O Symmetric Stretch1170 - 1150Strong

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The benzamide (B126) moiety in this compound acts as a chromophore, which is expected to result in characteristic absorption bands in the UV region, typically arising from π → π* transitions of the aromatic ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be determined.

This technique is particularly useful for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. Therefore, once a calibration curve is established, UV-Vis spectroscopy provides a simple, rapid, and non-destructive method for determining the concentration of this compound in solution.

Chromatographic Techniques in Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of pharmaceutical compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately determined, often expressed as a percentage area. HPLC is also invaluable for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the product over time.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for qualitative monitoring of reactions and for a preliminary assessment of purity. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The compound will travel a certain distance, and its position is characterized by the retention factor (Rf value). This allows for rapid confirmation of the presence of the product and the consumption of starting materials during a synthesis.

Potential Applications of N Ethyl 3 Sulfamoylbenzamide As a Research Tool or Preclinical Lead Compound

Utility as a Chemical Probe for Biological Pathway Elucidation

While specific studies detailing the use of N-ethyl-3-sulfamoylbenzamide as a chemical probe for elucidating biological pathways are not extensively documented in publicly available literature, the structural characteristics and biological activities of its analogs suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The development of substituted sulfamoyl benzamidothiazoles, for instance, has been aimed at creating more potent compounds and designing affinity probe analogs to aid in understanding mechanisms of action and identifying target receptors. nih.gov The structure-activity relationship (SAR) studies of such compounds are crucial in designing specific probes to investigate signaling pathways like NF-κB activation. nih.gov

The value of a chemical probe is intrinsically linked to a detailed molecular understanding of its mechanism of action. By identifying the direct binding targets of small molecules, researchers can unravel complex biological processes. The design of high-quality chemical probes, guided by SAR, is essential for validating targets in cell-based assays, focusing on exposure at the site of action, target engagement, and functional pharmacological activity. The sulfamoylbenzamide scaffold, due to its demonstrated bioactivity, represents a promising starting point for the development of such specialized research tools.

Role in Preclinical Drug Discovery Programs (Lead Optimization, not human trials)

This compound and its derivatives have been a focal point in several preclinical drug discovery programs. The process of lead optimization involves modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The sulfamoylbenzamide core has proven to be a versatile scaffold for such optimization efforts.

Anti-Cancer:

N-substituted sulfamoylbenzamide derivatives have been designed and synthesized as novel inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy. nih.gov One of the lead compounds from a synthesized series, compound B12, demonstrated potent inhibition of the IL-6/STAT3 signaling pathway with IC50 values in the sub-micromolar range in various tumor cell lines. nih.gov This compound was found to inhibit the phosphorylation of STAT3, suppress the expression of downstream genes, induce apoptosis, and inhibit the migration of cancer cells. nih.gov Furthermore, in vivo studies in a mouse xenograft model showed that this compound suppressed tumor growth more effectively than the positive control, Niclosamide. nih.gov

Compound Target Pathway In Vitro Activity (IC50) In Vivo Model Outcome
Compound B12IL-6/STAT3 Signaling0.61-1.11 μMMDA-MB-231 xenograftSuppressed tumor growth

Anti-Viral:

The sulfamoylbenzamide scaffold has been extensively explored for its antiviral properties, particularly against the Hepatitis B virus (HBV). These derivatives act as capsid assembly modulators (CAMs), which interfere with a critical step in the viral life cycle. nih.gov A series of novel sulfamoylbenzamides were synthesized and evaluated for their anti-HBV activity, with several analogs showing submicromolar potency. nih.gov These compounds were also shown to reduce the formation of HBV cccDNA, a key viral persistence reservoir. nih.gov Electron microscopy studies confirmed their ability to disrupt HBV capsid formation. nih.gov One of the most potent compounds identified, compound 10, exhibited excellent pharmacokinetics in mice and was significantly more potent than a first-generation sulfamoylbenzamide CAM, NVR 3-778, in reducing viral replication in a transgenic mouse model. nih.gov

Compound Class Viral Target Mechanism of Action In Vitro Potency In Vivo Model
SulfamoylbenzamidesHepatitis B Virus (HBV)Capsid Assembly ModulationSubmicromolarHBV transgenic mice

Anti-Diabetic:

While direct studies on this compound for diabetes are limited, the broader class of sulfonamide derivatives has a well-established history in the development of anti-diabetic agents. google.com Research into sulfonamide compounds for the treatment of diabetes continues, exploring their potential to address metabolic disorders mediated by insulin (B600854) resistance or hyperglycemia. google.comnih.gov

Neurological Disorders:

The potential of sulfonamide derivatives extends to the treatment of neurological disorders with an inflammatory component. A novel immunomodulatory imide drug (IMiD), 3-mono-thiopomalidomide, was designed to reduce neuroinflammation. nih.gov This compound demonstrated the ability to mitigate behavioral impairments and reduce the activation of astrocytes and microglia in a mouse model of traumatic brain injury. nih.gov It was also found to reduce pro-inflammatory markers in cell cultures and in the plasma and brain of mice challenged with systemic lipopolysaccharide (LPS). nih.gov These findings suggest that targeting neuroinflammation with such compounds could be a promising therapeutic strategy for traumatic brain injury and other neurodegenerative diseases. nih.gov

The specific development of this compound as a component for in vitro diagnostic research is not well-documented in the available literature. However, the principle of using small molecules with specific biological targets in diagnostic assays is well-established. Given the demonstrated ability of sulfamoylbenzamide derivatives to interact with specific biological targets, such as viral proteins or signaling pathway components, there is a theoretical potential for their use in the development of novel diagnostic tools. For instance, a labeled version of a highly specific sulfamoylbenzamide derivative could potentially be used in binding assays to quantify the level of its target protein in a biological sample.

Contribution to Fundamental Understanding of Target Biology

The study of sulfamoylbenzamide derivatives has contributed to a deeper understanding of the biology of their respective targets. For example, the investigation of sulfamoylbenzamides as HBV capsid assembly modulators has provided valuable insights into the viral assembly process. nih.gov By observing how these small molecules disrupt capsid formation, researchers can better understand the critical protein-protein interactions required for creating a functional virus. nih.gov Similarly, the development of N-substituted sulfamoylbenzamide derivatives as STAT3 inhibitors has helped to further validate STAT3 as a druggable target in oncology and has provided chemical tools to probe the intricacies of the STAT3 signaling pathway in cancer cells. nih.gov The structure-activity relationship studies conducted during the optimization of these compounds also provide a molecular-level understanding of the binding pockets and key interactions within these biological targets. nih.gov

Future Perspectives and Emerging Research Avenues for N Ethyl 3 Sulfamoylbenzamide

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) has revolutionized the process of identifying biologically active compounds by enabling the rapid testing of vast chemical libraries. chemcopilot.com Integrating N-ethyl-3-sulfamoylbenzamide and its derivatives into HTS campaigns could be a pivotal step in discovering novel biological activities. Modern HTS platforms utilize robotics, microplate readers, and sophisticated software to screen hundreds of thousands of compounds for their effects on specific biological targets. nih.govaxxam.com

Future research could involve screening this compound against a wide array of biological targets, including enzymes, receptors, and ion channels, implicated in various diseases. For instance, given its structural similarity to compounds with diuretic and antihypertensive properties, such as Indapamide, HTS could be employed to explore its activity on related cardiovascular targets. nih.gov The use of diverse assay formats, from biochemical to cell-based assays, would be crucial in elucidating its mechanism of action. axxam.com

Hypothetical HTS Campaign for this compound

Target ClassAssay TypePotential Therapeutic AreaScreening Throughput
G-Protein Coupled Receptors (GPCRs)Calcium Flux AssayNeurological Disorders>10,000 compounds/day
KinasesLuminescence-based Enzymatic AssayOncology>15,000 compounds/day
Ion ChannelsAutomated Patch-ClampCardiovascular Disease~1,000 compounds/day

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by a multi-target approach, which can offer enhanced efficacy and reduced potential for drug resistance, particularly in complex diseases. nih.govnih.gov The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. nih.gov Future investigations into this compound should embrace this complexity.

By employing computational methods such as molecular docking and pharmacophore modeling, researchers can predict potential off-target interactions of this compound. These predictions can then be validated through in vitro and in vivo studies. This approach could reveal unexpected therapeutic applications for the compound and provide a more comprehensive understanding of its biological effects. The development of multi-target drugs is a growing area of research, and this compound could serve as a scaffold for designing such agents. nih.gov

Development of Novel Analytical Probes Utilizing this compound Structures

The unique chemical structure of this compound could be leveraged for the development of novel analytical probes. By functionalizing the core structure with reporter groups such as fluorophores or biotin, it can be transformed into a tool for studying biological systems. These probes could be used to visualize and quantify the distribution and interaction of the compound within cells and tissues.

For example, a fluorescently labeled version of this compound could be used in high-content screening and cellular imaging studies to track its subcellular localization and interaction with specific organelles or proteins. Such probes would be invaluable in elucidating its mechanism of action and identifying its molecular targets.

Potential Modifications for Analytical Probe Development

ModificationReporter GroupApplicationDetection Method
Fluorescent LabelingFluorescein, RhodamineCellular ImagingFluorescence Microscopy
BiotinylationBiotinAffinity PurificationWestern Blot, Mass Spectrometry
Photoaffinity LabelingAzide, DiazirineTarget IdentificationMass Spectrometry

Theoretical Studies on Environmental Impact and Degradation Mechanisms (academic perspective)

From an academic and environmental chemistry perspective, understanding the fate of synthetic compounds in the environment is of paramount importance. Theoretical studies, utilizing computational chemistry methods, can provide valuable insights into the potential environmental impact and degradation pathways of this compound.

Quantum mechanical calculations could be employed to predict its reactivity with environmental oxidants such as hydroxyl radicals, which are key players in atmospheric and aquatic degradation processes. Molecular dynamics simulations could model its partitioning in different environmental compartments, such as soil and water, and its potential for bioaccumulation. These theoretical studies would provide a proactive assessment of its environmental footprint and guide the design of more environmentally benign derivatives in the future.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-3-sulfamoylbenzamide, and how can purity be optimized?

  • Methodology :

  • Stepwise sulfonylation : React 3-aminobenzoic acid with ethyl isocyanate to introduce the ethylsulfamoyl group, followed by amidation using benzoyl chloride derivatives. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
  • Crystallization : Use solvent systems like ethanol/water for recrystallization to remove impurities, monitored by melting point analysis and NMR spectroscopy (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic system, space group P21/cP2_1/c) to determine bond lengths and angles (e.g., C–S bond ~1.76 Å in sulfonamide groups) .
  • Spectroscopic analysis :
  • IR spectroscopy : Identify characteristic peaks (e.g., N–H stretch at ~3300 cm1^{-1}, S=O asymmetric stretch at ~1350 cm1^{-1}).
  • 13^{13}C NMR : Assign carbonyl (C=O) at ~165 ppm and sulfonamide (SO2_2) carbons at ~45–55 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) impact the bioactivity of this compound?

  • Experimental design :

  • SAR studies : Synthesize analogs (e.g., 3-fluoro or 4-nitro derivatives) and compare inhibition constants (KiK_i) against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .
  • Crystallographic correlation : Overlay crystal structures of analogs to identify steric or electronic effects on binding pockets (e.g., fluorine-induced dipole interactions) .
    • Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ\sigma) with bioactivity trends .

Q. What computational approaches predict the binding mode of this compound to enzyme targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., sulfonamide coordination to Zn2+^{2+} in metalloenzymes) with scoring functions to rank binding affinities .
  • MD simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
    • Validation : Cross-validate computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can contradictory bioactivity data across studies (e.g., varying IC50_{50} values) be resolved?

  • Troubleshooting :

  • Assay standardization : Control variables like buffer pH (e.g., Tris-HCl vs. HEPES), ionic strength, and temperature (25°C vs. 37°C) .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s dd) to quantify effect sizes across datasets and identify outliers due to assay heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.